molecular formula C23H18N2O4 B10806285 2-(Benzylamino)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate

2-(Benzylamino)-2-oxoethyl 2-(furan-2-yl)quinoline-4-carboxylate

Cat. No.: B10806285
M. Wt: 386.4 g/mol
InChI Key: PIPJWZGFHPLOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-359820 involves several steps, starting with the preparation of 4-quinolinecarboxylic acid. This intermediate is then reacted with 2-furanyl and 2-oxo-2-[(phenylmethyl)amino]ethyl ester under specific reaction conditions to yield the final product

Chemical Reactions Analysis

WAY-359820 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-359820 may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

WAY-359820 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying the reactivity of quinoline derivatives. In biology, it is employed to investigate the role of Bcl-2 proteins in apoptosis and cell survival. In medicine, WAY-359820 is being explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting Bcl-2 proteins .

Mechanism of Action

The mechanism of action of WAY-359820 involves the inhibition of Bcl-2 proteins, which are key regulators of apoptosis. By binding to these proteins, WAY-359820 disrupts their function, leading to the activation of pro-apoptotic pathways and subsequent cell death. This mechanism is particularly relevant in cancer research, where the overexpression of Bcl-2 proteins is often associated with resistance to chemotherapy and poor prognosis .

Comparison with Similar Compounds

WAY-359820 is unique in its ability to selectively inhibit Bcl-2 proteins. Similar compounds include other Bcl-2 inhibitors such as ABT-199 (venetoclax) and ABT-737. While these compounds also target Bcl-2 proteins, WAY-359820 has distinct structural features that may confer different binding affinities and selectivities . This uniqueness makes WAY-359820 a valuable tool for studying the specific roles of Bcl-2 proteins in various biological processes.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C23H18N2O4/c26-22(24-14-16-7-2-1-3-8-16)15-29-23(27)18-13-20(21-11-6-12-28-21)25-19-10-5-4-9-17(18)19/h1-13H,14-15H2,(H,24,26)

InChI Key

PIPJWZGFHPLOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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